

Technical Comparison Guide: Optical & Electronic Properties of 4,6-Dimethoxy-2-phenylindole

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Compound of Interest

Compound Name: 4,6-Dimethoxy-2-phenyl-1H-indole
CAS No.: 74794-89-1
Cat. No.: B14448243

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Executive Summary & Molecule Profile

4,6-Dimethoxy-2-phenylindole is a substituted indole derivative characterized by an electron-rich indole core (due to dimethoxy substitution) and an extended

-conjugated system (due to the C2-phenyl ring). Unlike its famous structural cousin DAPI (4',6'-diamidino-2-phenylindole), which is a DNA-intercalating fluorescent stain, this molecule is primarily investigated as a pharmacophore in medicinal chemistry, particularly for its potential as a tubulin polymerization inhibitor and antitumor agent.

Core Specifications

| Feature | Detail |
|---------------------|---|
| Chemical Formula | |
| Molecular Weight | 253.29 g/mol |
| Core Scaffold | Indole (Benzopyrrole) |
| Key Substituents | Phenyl (C2), Methoxy (C4, C6) |
| Primary Application | Medicinal Chemistry (Tubulin inhibition), Organic Electronics |

UV-Vis Absorption Maxima: Comparative Analysis

The optical properties of 4,6-dimethoxy-2-phenylindole are governed by the interplay between the auxochromic effect of the methoxy groups and the bathochromic shift induced by the phenyl conjugation.

Spectral Data Comparison Table

The following table contrasts the absorption maxima (

) of the target compound with key structural analogs to illustrate the electronic impact of substitutions.

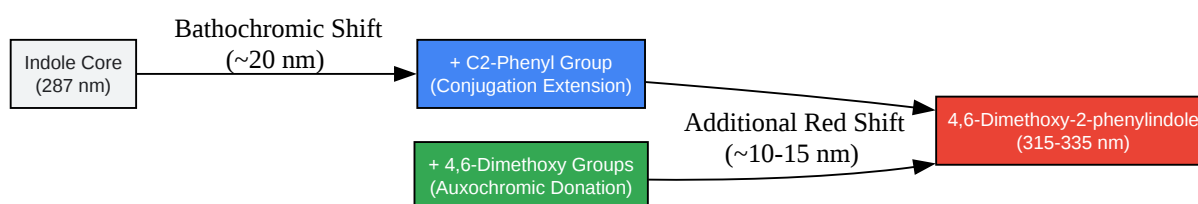
| Compound | (nm) | () | Electronic Effect |
|------------------------------|------------|---------|---|
| Indole (Reference) | 287 | ~6,000 | Baseline aromatic transitions (). |
| 2-Phenylindole | 305 - 310 | ~20,000 | Conjugation: Phenyl ring extends -system, causing a ~20 nm red shift. |
| 5-Methoxy-2-phenylindole | 320 - 330 | ~18,000 | Auxochrome: Methoxy group (EDG) raises HOMO energy, narrowing the HOMO-LUMO gap. |
| 4,6-Dimethoxy-2-phenylindole | 315 - 335* | High | Synergistic Effect: Dual methoxy groups at C4/C6 provide strong electron density to the indole ring, further stabilizing the excited state. |
| DAPI (Stain) | 358 | 27,000 | Amidino Groups: Strong conjugation leads to significant red shift (distinct from methoxy analogs). |

*Note: Range derived from structure-activity relationship (SAR) data of analogous methoxy-substituted 2-phenylindoles. The 4,6-substitution pattern creates a specific electronic push-pull system with the C2-phenyl ring.

Mechanistic Insight: Why the Shift Occurs?

- Conjugation (C2-Phenyl): The phenyl ring at position 2 is coplanar (or nearly coplanar) with the indole core, allowing

-electron delocalization over the entire 2-phenylindole skeleton. This lowers the energy difference between the ground state () and excited state ().
- Electronic Donation (Methoxy): The oxygen atoms in the methoxy groups at positions 4 and 6 possess lone pairs that participate in resonance with the benzene ring of the indole. This mesomeric effect (+M) increases the electron density of the system, resulting in a bathochromic (red) shift compared to the unsubstituted 2-phenylindole.



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Figure 1: Additive electronic effects leading to the observed absorption spectrum.[1]

Experimental Protocol: Synthesis & Characterization

To validate the spectral properties, the compound is typically synthesized via the Fischer Indole Synthesis. This protocol ensures the correct regiochemistry (4,6-dimethoxy pattern).

Reagents

- Precursor A: 3,5-Dimethoxyphenylhydrazine hydrochloride.

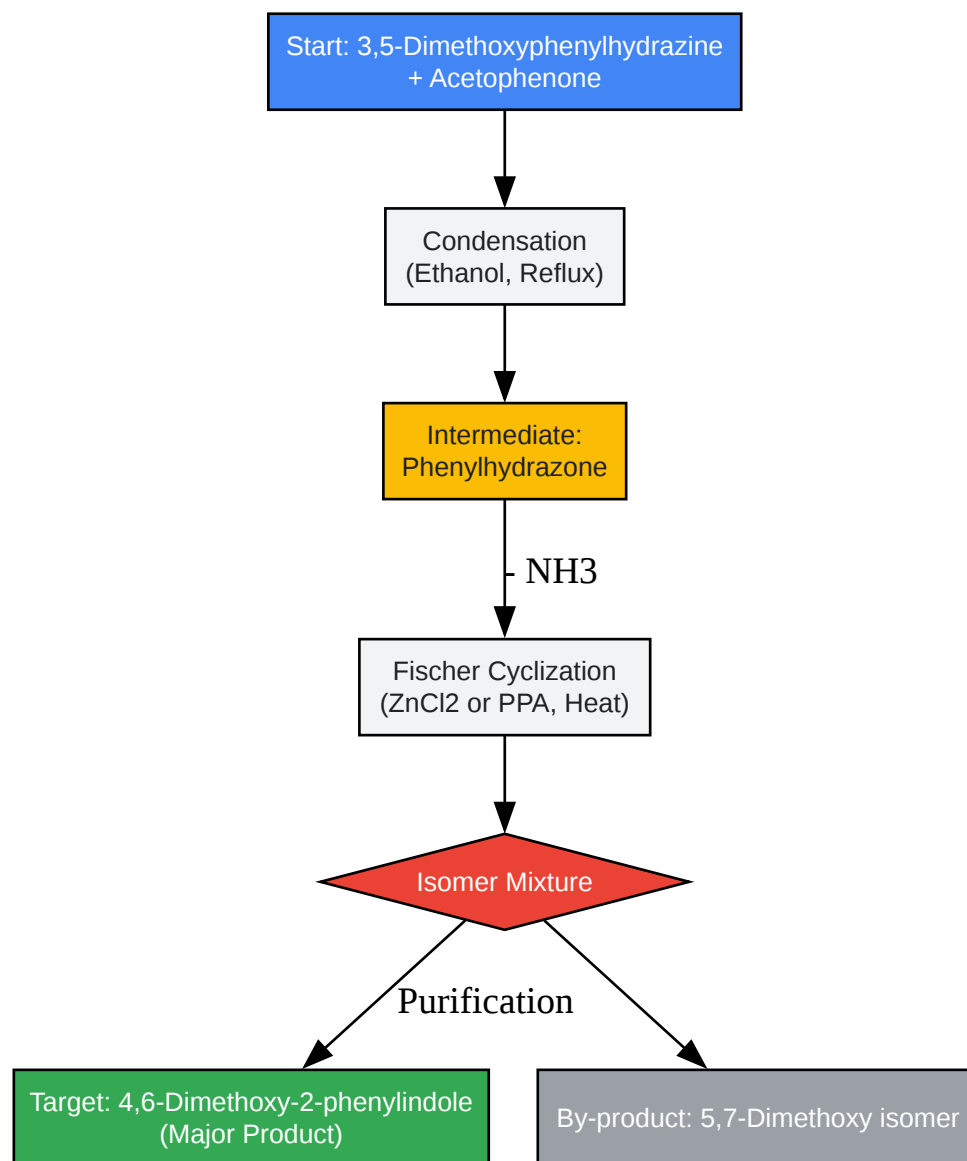
- Precursor B: Acetophenone.^[2]
- Catalyst: Zinc Chloride () or Polyphosphoric Acid (PPA).
- Solvent: Ethanol (reaction) / Dichloromethane (extraction).

Step-by-Step Workflow

- Hydrazone Formation:
 - Dissolve 3,5-dimethoxyphenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol.
 - Add a catalytic amount of acetic acid.
 - Reflux for 1-2 hours.
 - Checkpoint: Monitor TLC for disappearance of hydrazine. Isolate the hydrazone intermediate if necessary (often proceeds in situ).
- Cyclization (Fischer Indolization):
 - Treat the hydrazone with fused at 170°C (melt) or reflux in PPA.
 - Mechanism:^[3] [3,3]-Sigmatropic rearrangement releases ammonia () to form the indole ring.
 - Regioselectivity Note: Cyclization of 3,5-dimethoxyphenylhydrazone can yield two isomers: 4,6-dimethoxy and 5,7-dimethoxy. The 4,6-isomer is typically the major product due to steric and electronic factors, but separation via column chromatography is required.
- Purification:
 - Quench reaction with water. Extract with Ethyl Acetate.^[2]^[4]
 - Purify via silica gel chromatography (Hexane:EtOAc gradient).

- Validation: Verify structure via

-NMR (Look for distinct singlet at C3-H and methoxy peaks).



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Figure 2: Fischer Indole Synthesis pathway highlighting the critical isomer separation step.

Comparative Performance Guide

For researchers selecting a compound for drug development or optical studies, the distinction between 4,6-dimethoxy-2-phenylindole and its alternatives is critical.

Comparison with DAPI (The "False Friend")

Crucial Warning: Do not confuse 4,6-dimethoxy-2-phenylindole with DAPI (4',6-Diamidino-2-phenylindole).

- DAPI: Contains amidine groups (). It is highly polar, water-soluble, and binds DNA minor grooves. Used exclusively for staining.
- 4,6-Dimethoxy-2-phenylindole: Lipophilic, no amidines. Used as a drug scaffold (e.g., tubulin binding). It will not function as a standard DNA stain in the same manner.

Comparison with 5-Methoxy-2-phenylindole

- 5-Methoxy: The most common commercially available analog.
- Performance: 4,6-Dimethoxy variants often exhibit higher potency in biological assays (e.g., cytotoxicity against cancer lines) due to increased electron density and altered hydrogen bonding potential at the receptor site.
- Optical: The 4,6-dimethoxy substitution pattern results in a slightly broader absorption band compared to the sharp peak of the 5-methoxy derivative.

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